molecular formula C₁₆H₁₄N₂O₄ B052060 Dibenzyl diazene-1,2-dicarboxylate CAS No. 2449-05-0

Dibenzyl diazene-1,2-dicarboxylate

Cat. No. B052060
CAS RN: 2449-05-0
M. Wt: 298.29 g/mol
InChI Key: IRJKSAIGIYODAN-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl diazene-1,2-dicarboxylate, also known as Dibenzyl azodicarboxylate, is a chemical compound used as an electrophilic reagent in various chemical reactions . It has been used in the synthesis of C-glycosyl α-amino acids via proline-catalyzed α-amination of C-glycosylalkyl aldehydes . It also undergoes [4+2] cycloaddition reaction with glycal to yield 2-aminoglycosides .


Synthesis Analysis

The synthesis of dibenzyl diazene-1,2-dicarboxylate has been realized through a diastereospecific bis-alkoxycarbonylation reaction, which starts from the cheap and easily available 1H-indene, benzyl alcohol, and carbon monoxide . The catalyst is formed in situ by mixing Pd(TFA)2, the ligand N2,N3-bis(2,6-dimethylphenyl)butane-2,3-diimine, p-benzoquinone is used as an oxidant, and benzyl alcohol acts both as a nucleophile and as the main solvent .


Molecular Structure Analysis

The molecular formula of Dibenzyl diazene-1,2-dicarboxylate is C16H14N2O4 . Its average mass is 298.293 Da and its monoisotopic mass is 298.095367 Da .


Chemical Reactions Analysis

Dibenzyl diazene-1,2-dicarboxylate undergoes [4+2] cycloaddition reaction with glycal to yield 2-aminoglycosides . It has been used as an electrophilic reagent in the synthesis of C-glycosyl α-amino acids via proline-catalyzed α-amination of C-glycosylalkyl aldehydes .


Physical And Chemical Properties Analysis

Dibenzyl diazene-1,2-dicarboxylate has a molecular weight of 298.29 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are 298.09535693 g/mol . The topological polar surface area is 77.3 Ų .

Scientific Research Applications

  • Synthesis Techniques : The synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate was realized through a diastereospecific bis-alkoxycarbonylation reaction, utilizing easily available materials like 1H-indene, benzyl alcohol, and carbon monoxide (Olivieri, Tarroni, & Carfagna, 2023).

  • Enantioselective Synthesis : Efficient catalysts like N-Heterocyclic carbenes were used for the formal [2 + 2] cycloaddition of aryl(alkyl)ketenes and diazenedicarboxylates, leading to the creation of aza-beta-lactams with high yields and enantioselectivity (Huang, Chen, & Ye, 2009).

  • Novel Synthesis Methods : Unique eight-membered 1,5-dibenzyl-1,2,5,6-tetrahydro-1,5-diazocines were synthesized using a new three-component aza-annulation method, offering advantages like simple starting materials and high atom economy (Tan, Li, Xu, Song, & Meng, 2019).

  • Pharmacological Research Applications : 1-Substituted diazen-1-ium-1,2-diolates, a related compound, have been used in pharmacological research for the spontaneous generation of nitric oxide (Keefer, Nims, Davies, & Wink, 1996).

  • Reaction Kinetics Studies : The reaction kinetics between different diazides (like 4,4'-biphenyl dibenzyl azide) and diynes were studied, showing first-order reaction kinetics in both bulk and solution reaction polymerizations (Liu, Wan, Huang, & Du, 2015, 2016).

Safety And Hazards

Dibenzyl diazene-1,2-dicarboxylate is classified as a flammable solid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It is also advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

benzyl N-phenylmethoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJKSAIGIYODAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044887
Record name Dibenzyl diazene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dibenzyl diazene-1,2-dicarboxylate

CAS RN

2449-05-0
Record name 1,2-Bis(phenylmethyl) 1,2-diazenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2449-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibenzyl diazene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl azodicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzyl diazene-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dibenzyl diazene-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dibenzyl diazene-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dibenzyl diazene-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dibenzyl diazene-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dibenzyl diazene-1,2-dicarboxylate

Citations

For This Compound
8
Citations
CL Zhu, FG Zhang, W Meng, J Nie… - Angewandte Chemie …, 2011 - Wiley Online Library
A spiroing reactivity: A series of novel binol-derived P-spiro quaternary phosphonium salts were designed, prepared, and used for the first highly enantioselective amination of …
Number of citations: 121 onlinelibrary.wiley.com
YM Chen, K Chen - Journal of the Chinese Chemical Society, 2015 - Wiley Online Library
The organocatalytic asymmetric synthesis of hexahydropyridazines were performed through a unique Michael/amination/cyclization reaction. The organocascade reaction proceeded …
Number of citations: 2 onlinelibrary.wiley.com
AD Huters, J Stambuli, RC Klix… - The Journal of …, 2021 - ACS Publications
Foslevodopa (FLD, levodopa 4′-monophosphate, 3) and foscarbidopa (FCD, carbidopa 4′-monophosphate, 4) were identified as water-soluble prodrugs of levodopa (LD, 1) and …
Number of citations: 6 pubs.acs.org
G Cera - 2014 - amsdottorato.unibo.it
In this work we presented several aspects regarding the possibility to use readily available propargylic alcohols as acyclic precursors to develop new stereoselective [Au(I)]-catalyzed …
Number of citations: 4 amsdottorato.unibo.it
C Wang - Dissertationen, 2016 - core.ac.uk
This thesis details the applications of a class of chiral-at-metal iridium (III) and rhodium (III) complexes for asymmetric catalysis. A rhodium-based asymmetric catalyst Δ-RhO is …
Number of citations: 2 core.ac.uk
CL Zhu, XY Fu, AJ Wei, D Cahard, JA Ma - Journal of Fluorine Chemistry, 2013 - Elsevier
Asymmetric electrophilic fluorination of 3-substituted benzofuran-2(3H)-ones was realized under liquid–liquid phase-transfer catalysis with 2mol% of chiral phosphonium salts to afford …
Number of citations: 41 www.sciencedirect.com
M Chebbah, A Bouchemma - 2018 - bib.univ-oeb.dz
Dans cette thèse, On a synthétisé onze nouveaux composés de 1,3,5-triazacyclohexanes substitués de façon symétrique et asymétrique, portant des substituant aliphatique ainsi que …
Number of citations: 0 bib.univ-oeb.dz
D Frem - 2014 - theses.fr
Des oligomères de taille définie de chitosane ont été préparés et testés en tant qu'organocatalyseurs dans des réactions d'aldolisation énantiosélectives. Les précurseurs de ces …
Number of citations: 5 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.